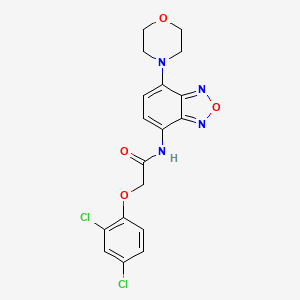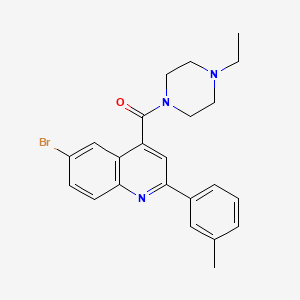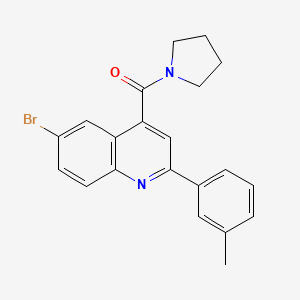
6-BROMO-2-(3-METHYLPHENYL)-4-(PYRROLIDINE-1-CARBONYL)QUINOLINE
Übersicht
Beschreibung
6-BROMO-2-(3-METHYLPHENYL)-4-(PYRROLIDINE-1-CARBONYL)QUINOLINE is a complex organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a bromine atom at the 6th position, a 3-methylphenyl group at the 2nd position, and a pyrrolidine-1-carbonyl group at the 4th position of the quinoline ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-BROMO-2-(3-METHYLPHENYL)-4-(PYRROLIDINE-1-CARBONYL)QUINOLINE typically involves multi-step organic reactions. One common synthetic route includes:
Bromination: Introduction of a bromine atom at the 6th position of the quinoline ring using bromine or N-bromosuccinimide (NBS) under controlled conditions.
Friedel-Crafts Acylation: Attachment of the 3-methylphenyl group at the 2nd position using a Friedel-Crafts acylation reaction with an appropriate acyl chloride and a Lewis acid catalyst like aluminum chloride (AlCl3).
Amidation: Introduction of the pyrrolidine-1-carbonyl group at the 4th position through an amidation reaction using pyrrolidine and a suitable coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and high-throughput screening to ensure efficiency and yield.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids or aldehydes.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The bromine atom can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.
Major Products
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted quinoline derivatives.
Wissenschaftliche Forschungsanwendungen
6-BROMO-2-(3-METHYLPHENYL)-4-(PYRROLIDINE-1-CARBONYL)QUINOLINE has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an anti-cancer, anti-inflammatory, and anti-microbial agent.
Biological Studies: Used as a probe to study biological pathways and interactions due to its unique structural features.
Material Science: Investigated for its potential use in organic electronics and as a building block for advanced materials.
Wirkmechanismus
The mechanism of action of 6-BROMO-2-(3-METHYLPHENYL)-4-(PYRROLIDINE-1-CARBONYL)QUINOLINE involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the pyrrolidine-1-carbonyl group play crucial roles in binding to these targets, modulating their activity. The compound may inhibit or activate certain pathways, leading to its observed biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Phenylquinoline: Lacks the bromine and pyrrolidine-1-carbonyl groups, resulting in different biological activities.
6-Bromoquinoline: Lacks the 3-methylphenyl and pyrrolidine-1-carbonyl groups, leading to different reactivity and applications.
4-(Pyrrolidine-1-carbonyl)quinoline: Lacks the bromine and 3-methylphenyl groups, affecting its chemical properties and uses.
Uniqueness
6-BROMO-2-(3-METHYLPHENYL)-4-(PYRROLIDINE-1-CARBONYL)QUINOLINE is unique due to the combination of its substituents, which confer specific chemical reactivity and biological activity. The presence of the bromine atom enhances its potential for substitution reactions, while the pyrrolidine-1-carbonyl group contributes to its binding affinity in biological systems.
Eigenschaften
IUPAC Name |
[6-bromo-2-(3-methylphenyl)quinolin-4-yl]-pyrrolidin-1-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19BrN2O/c1-14-5-4-6-15(11-14)20-13-18(21(25)24-9-2-3-10-24)17-12-16(22)7-8-19(17)23-20/h4-8,11-13H,2-3,9-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEGFQCWJMANKSB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NC3=C(C=C(C=C3)Br)C(=C2)C(=O)N4CCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19BrN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


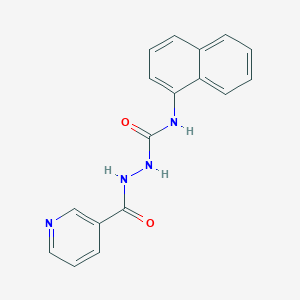
![4-CHLORO-3-NITRO-N-[1-(2-PIPERIDINOETHYL)-1H-1,3-BENZIMIDAZOL-2-YL]BENZAMIDE](/img/structure/B3482846.png)
![2-[3-(2-methylpropoxy)phenyl]-N-(1,2-oxazol-3-yl)quinoline-4-carboxamide](/img/structure/B3482847.png)
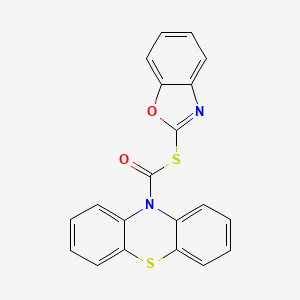
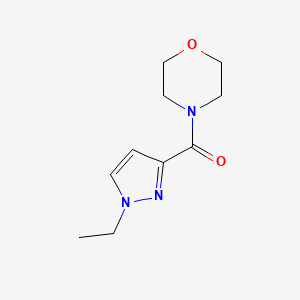
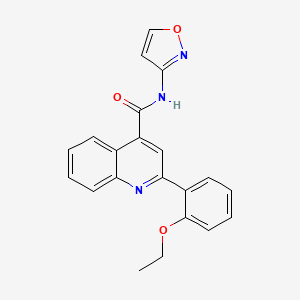
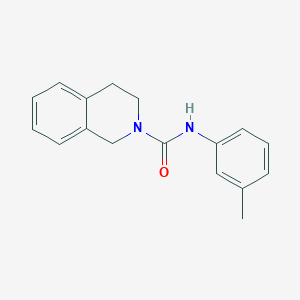
METHANONE](/img/structure/B3482876.png)
![N-(2-CHLOROPHENYL)-N'-[2-(1-CYCLOHEXENYL)ETHYL]UREA](/img/structure/B3482882.png)
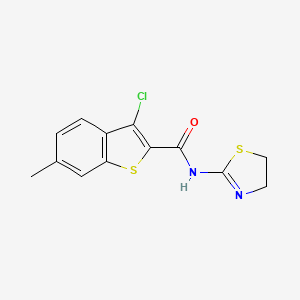
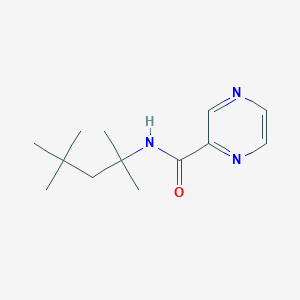
![N-[(4-BROMO-1-ETHYL-1H-PYRAZOL-3-YL)CARBONYL]-N'-(2-BROMOPHENYL)THIOUREA](/img/structure/B3482914.png)
